
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4-position of the indole ring and an ethanamine group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the following steps are typically involved:
Starting Material: The synthesis begins with the preparation of 4-fluoroaniline.
Formation of Hydrazone: 4-Fluoroaniline is reacted with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Introduction of Ethanamine Group: The indole derivative is then reacted with an appropriate reagent to introduce the ethanamine group at the 3-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Acylation: The ethanamine group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(4-Fluoro-1H-indol-5-yl)ethan-1-amine: This compound has a fluorine atom at the 5-position instead of the 4-position, leading to different chemical and biological properties.
1-(1H-indol-3-yl)ethan-1-amine: This compound lacks the fluorine atom, which can significantly affect its reactivity and biological activity.
2-(6-Fluoro-1H-indol-3-yl)ethan-1-amine: This compound has the ethanamine group at the 2-position, resulting in different structural and functional properties.
Eigenschaften
Molekularformel |
C10H11FN2 |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
1-(4-fluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H11FN2/c1-6(12)7-5-13-9-4-2-3-8(11)10(7)9/h2-6,13H,12H2,1H3 |
InChI-Schlüssel |
NXBOTTDQVPNJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CNC2=C1C(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


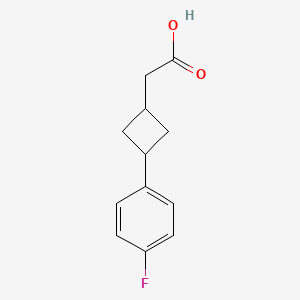
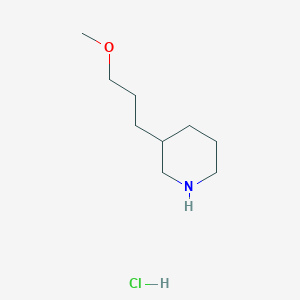
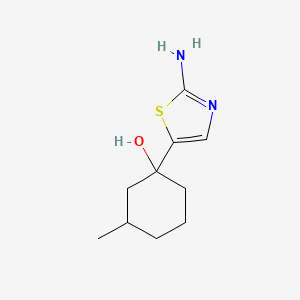

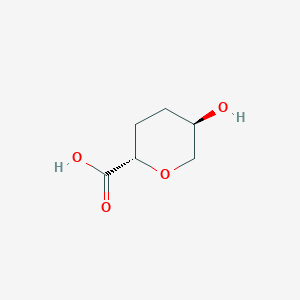
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
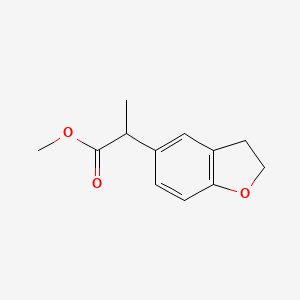
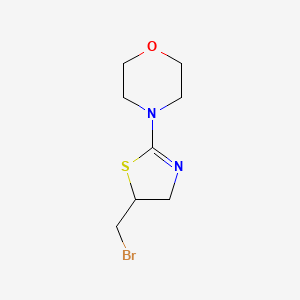
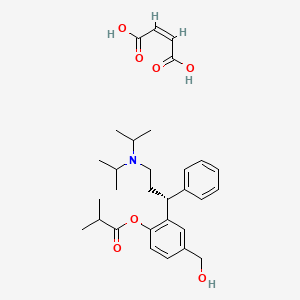
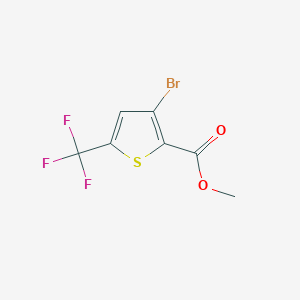
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-](/img/structure/B13328146.png)
![8-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13328153.png)
